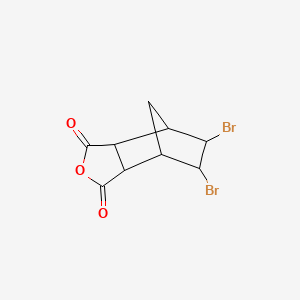

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione

Description

Propriétés

IUPAC Name |

8,9-dibromo-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c10-6-2-1-3(7(6)11)5-4(2)8(12)14-9(5)13/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFFMUZIOYHTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2Br)Br)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884164 | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-81-2, 63179-93-1 | |

| Record name | 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC140602 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2, 5,6-dibromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2, 5,6-dibromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Bromination with Elemental Bromine

In this approach, bromine (Br₂) is added to a solution of the precursor in a halogenated solvent such as carbon tetrachloride (CCl₄) or methylene chloride (CH₂Cl₂). The reaction is typically conducted at temperatures between -10°C and 15°C to control exothermicity and prevent over-bromination.

Example Protocol:

Bromination Using N-Bromosuccinimide (NBS)

NBS offers a milder alternative, particularly useful for avoiding polybromination. This method employs a radical initiator such as benzoyl peroxide in a non-polar solvent.

Example Protocol:

-

Precursor: 1 equiv

-

NBS: 2.2 equiv

-

Initiator: Benzoyl peroxide (0.1 equiv)

-

Solvent: CCl₄

-

Temperature: 60°C

Optimization of Reaction Parameters

Solvent Selection

Halogenated solvents like CH₂Cl₂ and CCl₄ are preferred for their ability to stabilize bromonium intermediates. Polar aprotic solvents (e.g., acetonitrile) have also been reported but often result in lower yields due to competing side reactions.

Temperature and Stoichiometry

Maintaining temperatures below 15°C is crucial to prevent thermal degradation of the dibromo product. A slight excess of bromine (2.1–2.5 equiv) ensures complete di-substitution while minimizing residual starting material.

Catalytic Additives

The addition of hydrobromic acid (HBr) as a catalyst enhances reaction rates by polarizing the Br₂ molecule, facilitating electrophilic attack.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to maintain precise temperature control and improve mixing efficiency. Key adaptations include:

-

Solvent Recycling: CH₂Cl₂ is recovered via distillation and reused.

-

Automated Bromine Dosing: Ensures consistent stoichiometry and reduces safety risks.

-

Purification: Recrystallization from toluene or ethyl acetate achieves >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Classical Br₂ in CH₂Cl₂ | 0–10°C, 48 hours | 85% | 98% | High |

| NBS in CCl₄ | 60°C, radical initiation | 75% | 95% | Moderate |

| Flow Reactor Synthesis | Continuous, -10°C | 90% | 99% | Very High |

The classical bromination method remains the gold standard for laboratory-scale synthesis due to its reliability. However, flow reactor systems are increasingly adopted in industrial settings for their superior scalability and safety profile.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding hexahydro-4,7-methanoisobenzofuran-1,3-dione.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

Reduction Reactions: The primary product is hexahydro-4,7-methanoisobenzofuran-1,3-dione.

Oxidation Reactions: Products vary depending on the specific oxidizing agent and conditions used, but may include compounds with additional oxygen-containing functional groups.

Applications De Recherche Scientifique

Biological Applications

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound possess antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential

Research has also highlighted the potential of this compound in anticancer applications. Its structural analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .

Material Science Applications

The unique properties of this compound extend into material science:

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its brominated structure can enhance flame retardancy and thermal stability in polymer matrices. Research indicates that incorporating such compounds into polymers can improve their mechanical properties and resistance to degradation .

Environmental Studies

Given the increasing concern over environmental pollutants, the study of halogenated compounds like this compound is crucial:

Toxicity Assessment

The environmental impact and toxicity of this compound are subjects of ongoing research. Understanding its degradation pathways and potential bioaccumulation is essential for assessing risks associated with its use in industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Evaluated against E. coli and S. aureus | Showed significant inhibition at low concentrations |

| Anticancer Activity Assessment | Tested on various cancer cell lines | Indicated cytotoxic effects comparable to known chemotherapeutics |

| Polymer Enhancement Research | Incorporated into polycarbonate matrices | Improved thermal stability and mechanical strength |

Mécanisme D'action

The mechanism of action of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione

- Molecular Formula : C₉H₈Br₂O₃

- Molecular Weight : 323.98 g/mol

- CAS Number : 294667-08-6

- Structure: A bicyclic anhydride with bromine atoms at the 5 and 6 positions of the hexahydro-4,7-methanoisobenzofuran-1,3-dione core.

Key Features :

- The compound is a halogenated derivative of the hexahydro-4,7-methanoisobenzofuran-1,3-dione scaffold, characterized by its bromine substituents, which enhance steric bulk and alter electronic properties compared to non-halogenated analogs.

Structural Comparisons

Key Observations :

- Halogenation : Bromine (Br) and chlorine (Cl) substituents increase molecular weight and alter reactivity. Bromine’s larger atomic radius introduces greater steric hindrance compared to chlorine .

- Core Structure: All compounds share the bicyclic hexahydro-4,7-methanoisobenzofuran-1,3-dione backbone, which includes an anhydride functional group critical for reactivity in polymer synthesis .

Physical and Chemical Properties

Notes:

Activité Biologique

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is a compound that has garnered interest due to its potential biological activities, particularly in the field of agrochemicals and insecticides. This article delves into the synthesis, biological effects, and relevant studies surrounding this compound.

Synthesis

The synthesis of this compound typically involves a Diels-Alder reaction between furan derivatives and cyclopentadiene. This method allows for regio- and stereoselective control over the resulting compounds. The synthesis pathway can be summarized as follows:

- Starting Materials : Furan-2(5H)-one and cyclopentadiene.

- Reaction Conditions : The reaction is conducted under controlled conditions to favor the formation of specific adducts.

- Final Product : The target compound is isolated and purified for further analysis.

Insecticidal Properties

Research has highlighted the insecticidal activity of this compound against various insect pests. A notable study demonstrated its effectiveness against Diaphania hyalinata, a common pest in agriculture:

- Effectiveness : The compound exhibited a significant knockdown effect, killing up to 90% of the pest population at certain concentrations.

- Selectivity : It was observed that formulations containing this compound also had a selective impact on non-target organisms such as pollinator bees (Tetragonisca angustula), which were affected less severely (68.30% mortality) compared to the target pest .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

Case Study 1: Insecticidal Efficacy

A study focused on the insecticidal efficacy of various lactones derived from furan compounds included this compound. The results showed that this compound had one of the highest mortality rates against D. hyalinata, indicating its potential as a viable agrochemical alternative.

Case Study 2: Selectivity Towards Non-target Species

Another investigation assessed the selectivity of this compound formulations on beneficial insects. The findings revealed that while effective against target pests, the compound showed lower toxicity to beneficial species like bees and natural predators .

Q & A

Q. What are the optimal synthetic routes for 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione, and what reaction conditions ensure regioselective bromination?

The compound can be synthesized via a Diels-Alder reaction between a furan derivative (e.g., hexahydro-4,7-methanoisobenzofuran-1,3-dione) and a brominated dienophile. Lewis acids like AlCl₃ may enhance reaction efficiency. For regioselective bromination at positions 5 and 6, use N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous dichloromethane. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor intermediates using TLC and confirm regiochemistry via NOESY NMR .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR : Assign proton environments using ¹H and ¹³C NMR in deuterated chloroform. Key signals include deshielded protons near the bromine substituents (δ 4.5–5.5 ppm for bridgehead hydrogens) and carbonyl carbons (δ 170–175 ppm).

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Resolve the bicyclic structure and stereochemistry using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement with SHELXL confirms bond angles and torsional strain .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal toxicity. Store in airtight containers at 4°C to prevent degradation. For waste disposal, neutralize with 10% sodium bicarbonate before incineration. Acute toxicity data from analogues suggest an LD₅₀ > 200 mg/kg (rat, oral), but conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before biological studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density and identify electrophilic centers. The bromine atoms exhibit σ-hole regions, making them susceptible to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) can be modeled using the polarizable continuum model (PCM). Compare computed activation energies with experimental kinetics (e.g., reaction with piperidine monitored via GC-MS) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Contradictions in NMR shifts often arise from conformational flexibility or solvent polarity. Use variable-temperature NMR (VT-NMR) to assess dynamic effects. For ambiguous peaks, employ 2D techniques (HSQC, HMBC) to correlate protons and carbons. Cross-validate with high-resolution mass spectrometry (HRMS) and IR (carbonyl stretch ~1770 cm⁻¹) to confirm molecular integrity .

Q. How does bromination impact the compound’s bioactivity compared to methyl or fluorine analogues?

Bromine’s electronegativity and steric bulk enhance binding to hydrophobic enzyme pockets. Compare inhibition constants (Kᵢ) against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. Methyl analogues (e.g., 5,6-dimethyl derivatives) show reduced activity due to weaker halogen bonding, while fluorine substituents increase metabolic stability but lower lipophilicity .

Q. What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) on the bicyclic framework?

The endo-exo configuration of the bicyclic system directs EAS to the 5,6 positions. Use deuterium labeling (e.g., H/D exchange at bridgehead carbons) to track protonation sites. Kinetic isotope effects (KIE) and Hammett plots reveal electronic influences. Substituent effects are quantified via Mayr’s electrophilicity (E) parameters .

Q. How do solvent polarity and temperature influence reaction pathways in ring-opening reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic ring-opening, favoring SN2 mechanisms. In contrast, nonpolar solvents (e.g., toluene) promote radical pathways under UV irradiation. Monitor product ratios via HPLC and optimize conditions using Arrhenius plots (Eₐ calculation) .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

The compound’s low symmetry and flexible bridgehead hydrogens complicate space group determination. Use twin refinement in OLEX2 and anisotropic displacement parameters (ADPs) to model disorder. Compare experimental data with Cambridge Structural Database (CSD) entries for similar bicyclic diones .

Q. How can isotopic labeling (¹³C, ²H) elucidate metabolic pathways in in vitro studies?

Synthesize ¹³C-labeled derivatives at the carbonyl positions using [¹³C]-phosgene. Track metabolic products (e.g., hydrolysis to dicarboxylic acids) in hepatocyte cultures via LC-MS/MS. Deuterated analogues (e.g., d₂ at bridgehead carbons) provide insights into enzyme binding kinetics via solvent isotope effects .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.